molecular formula C8H12N2O B3071045 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1007518-31-1

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No. B3071045
CAS RN: 1007518-31-1
M. Wt: 152.19 g/mol
InChI Key: BIWZOSZMTVEENZ-UHFFFAOYSA-N
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Description

The compound “1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one” is a synthetic cathinone . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) . They pose a significant threat to the health and lives of their users .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1- (1-chlorocyclopropyl)-2- (1,2,4-triazol-1-yl)ethan-1-one was achieved via nucleophilic substitution of 2-chloro-1- (1-chlorocyclopropyl)ethanone and 1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of similar compounds has been described in various studies . For example, the crystal structure of 1,1′-(pyrazine-1,4-diyl)-bis(propan-2-one) was reported as C10H14N2O2, monoclinic, P21/c (no. 14), a = 4.1183 (15) Å, b = 9.787 (4) Å, c = 12.649 (5) Å, β = 100.411 (12)°, V = 501.4 (3) Å3, Z = 2, Rgt (F) = 0.0484, wRref (F2) = 0.0925, T = 293 K .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction conditions for the synthesis of 1- (1-chlorocyclopropyl)-2- (1,2,4-triazol-1-yl)ethan-1-one were optimized to afford the desired N-alkylated material in near-quantitative yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . Imidazole, a five-membered heterocyclic moiety, is known to be amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Anxiolytic-like Effects : A study conducted on a new compound closely related to 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one demonstrated its potential anxiolytic-like properties. The compound was shown to reduce latency and increase the duration of sleep in a sodium pentobarbital-induced sleep test. It also exhibited anxiolytic-like activity without altering mnemonic activity, indicating its potential use in treating anxiety disorders (Brito et al., 2017).

  • Respiratory Disease Markers : Research on volatile organic compounds in the exhaled breath of young cystic fibrosis patients revealed that certain compounds, like ethane and propane (components related to the compound ), are indicators of oxidative stress in the lungs. This study highlights the potential of using such compounds as non-invasive markers for respiratory diseases (Barker et al., 2006).

  • Environmental Health Monitoring : The presence of various brominated flame retardants, including compounds structurally related to 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one, in human maternal serum and breast milk was studied to assess human exposure and potential health effects. This type of research is crucial for monitoring environmental pollutants and their impact on human health (Zhou et al., 2014).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented . For instance, 1- [1- (propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine has been associated with several hazard statements including H302, H312, H314, H332, H335 .

properties

IUPAC Name

1-(1-propan-2-ylpyrazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)10-5-8(4-9-10)7(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZOSZMTVEENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one

CAS RN

1007518-31-1
Record name 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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